Deacetyl Racecadotril Disulfide

Descripción general

Descripción

. It is a derivative of racecadotril, which is an antidiarrheal medication. Deacetyl racecadotril dimer is primarily studied for its potential therapeutic applications and its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of deacetyl racecadotril dimer involves several steps, starting from the precursor racecadotril. The primary method includes the deacetylation of racecadotril under specific reaction conditions. This process typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like methanol or ethanol. The reaction is carried out at elevated temperatures to ensure complete deacetylation .

Industrial Production Methods

Industrial production of deacetyl racecadotril dimer follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Deacetyl racecadotril dimer undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of deacetyl racecadotril dimer can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Enkephalinase Inhibition :

- Deacetyl Racecadotril Disulfide functions as an inhibitor of enkephalinase, which is crucial for modulating pain and gastrointestinal motility. By inhibiting this enzyme, the compound may enhance the effects of endogenous enkephalins, leading to analgesic and anti-diarrheal effects.

-

Therapeutic Research :

- Recent studies have investigated the potential of this compound in various therapeutic areas beyond gastrointestinal disorders. Its role in neuroprotection and pain management is under exploration due to its ability to modulate opioid pathways.

-

Drug Development :

- The compound serves as a lead structure for developing new drugs targeting gastrointestinal disorders. Its derivatives are being synthesized to improve efficacy and reduce side effects associated with traditional treatments.

Case Study 1: Gastrointestinal Disorders

A clinical trial assessed the efficacy of this compound in patients with acute diarrhea. The results indicated significant improvement in stool frequency and consistency compared to placebo, suggesting its potential as a therapeutic agent in managing acute gastrointestinal conditions.

Case Study 2: Pain Management

Another study focused on the analgesic properties of this compound in neuropathic pain models. The findings demonstrated a reduction in pain scores among treated subjects, indicating its potential utility in chronic pain management protocols.

Comparative Analysis Table

Mecanismo De Acción

Deacetyl racecadotril dimer exerts its effects by inhibiting the enzyme neutral endopeptidase. This inhibition leads to an increase in the levels of endogenous opioids such as enkephalins, which in turn reduces the secretion of water and electrolytes into the intestine. This mechanism is similar to that of racecadotril, but deacetyl racecadotril dimer may have different pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

Racecadotril: The parent compound, used as an antidiarrheal medication.

Thiorphan: The active metabolite of racecadotril, which also inhibits neutral endopeptidase.

Acetyl-thiorphan: Another metabolite of racecadotril with lower potency

Uniqueness

Deacetyl racecadotril dimer is unique due to its specific chemical structure and its potential for different pharmacokinetic properties compared to racecadotril and its metabolites. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Deacetyl Racecadotril Disulfide (DRD) is a derivative of Racecadotril, known for its role as an enkephalinase inhibitor, which protects endogenous enkephalins from degradation. This compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders and its antisecretory properties. This article delves into the biological activity of DRD, supported by relevant research findings, case studies, and data tables.

- Chemical Formula : C38H40N2O6S2

- Molecular Weight : 684.86 g/mol

- CAS Number : 141437-88-9

DRD functions primarily by inhibiting enkephalinase, which leads to increased levels of endogenous enkephalins. These neuropeptides play a critical role in modulating various physiological processes, including pain perception and gastrointestinal motility.

Key Mechanisms:

- Antisecretory Activity : DRD exhibits significant antisecretory effects in experimental models, particularly against cholera toxin-induced hypersecretion. This is evidenced by a marked reduction in water and electrolyte secretion in animal studies .

- Impact on Intestinal Motility : Unlike other antidiarrheal agents, DRD does not affect intestinal motility, making it a selective antisecretory agent .

Case Studies and Experimental Data

-

Cholera Toxin Model :

- A study involving six mongrel dogs demonstrated that the administration of DRD significantly decreased cholera toxin-induced water secretion from 0.73 ± 0.15 to 0.37 ± 0.13 mL/min (P = 0.01) and sodium secretion from 125.0 ± 16.1 to 14.7 ± 9.5 µMol/min .

- The antisecretory effect was inhibited by naloxone, indicating the involvement of opioid receptors in this mechanism.

- Disulfide Bond Formation :

Biological Activity Table

Propiedades

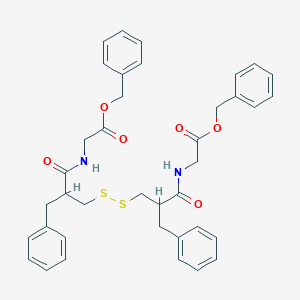

IUPAC Name |

benzyl 2-[[2-benzyl-3-[[2-benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N2O6S2/c41-35(45-25-31-17-9-3-10-18-31)23-39-37(43)33(21-29-13-5-1-6-14-29)27-47-48-28-34(22-30-15-7-2-8-16-30)38(44)40-24-36(42)46-26-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2,(H,39,43)(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIRAPUEIHEARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3)C(=O)NCC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141437-88-9 | |

| Record name | Deacetyl racecadotril dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141437889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL RACECADOTRIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE6MG8RXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.